

Preclinical Profile of AT-035 (Izokibep): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT-035

Cat. No.: B11931021

[Get Quote](#)

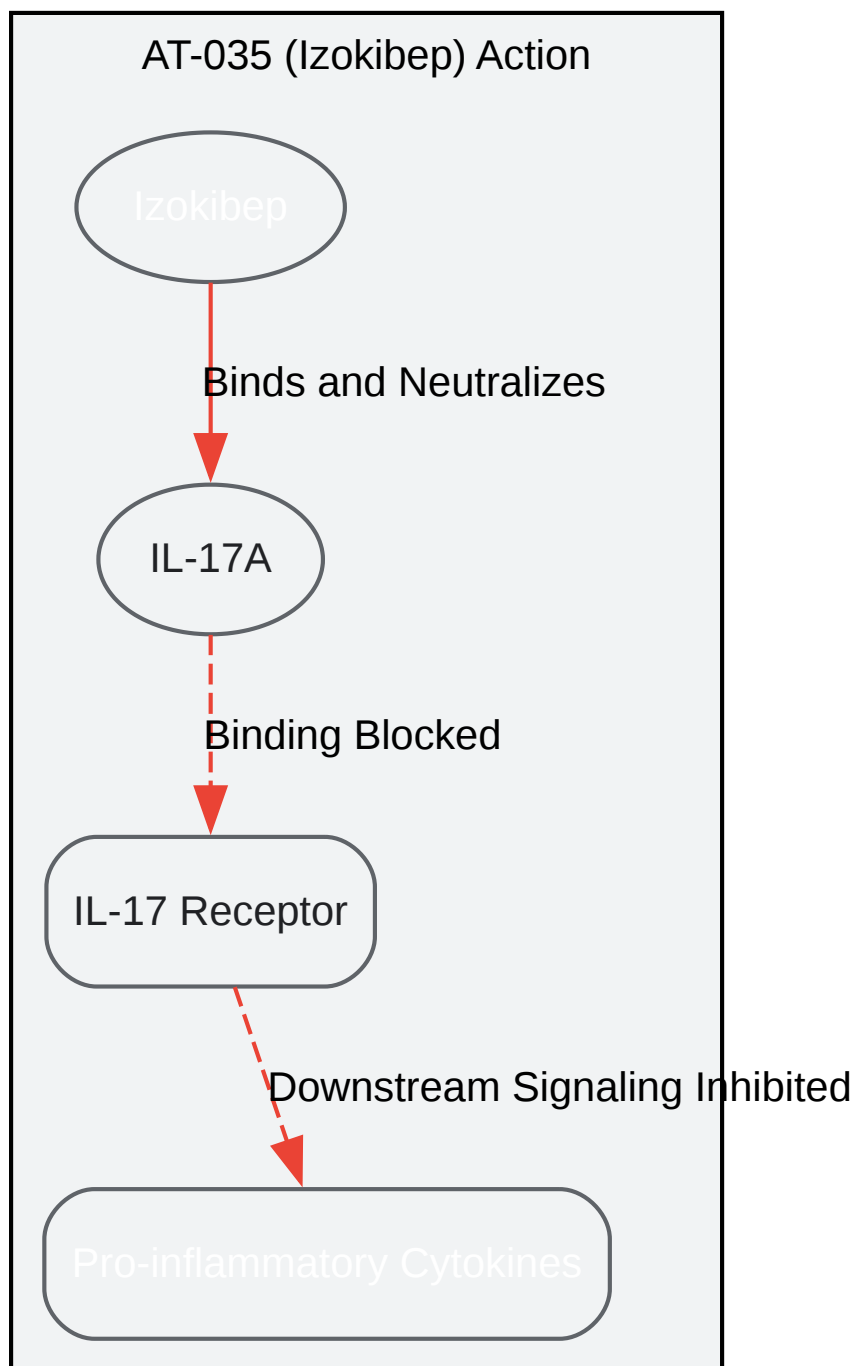
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-035, now known as izokibep (also referred to as ABY-035), is a novel, small protein therapeutic designed as a potent and selective inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).^{[1][2][3][4]} This technical guide provides a comprehensive overview of the preclinical research on izokibep in animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The preclinical data package supports the clinical development of izokibep for the treatment of IL-17A-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and hidradenitis suppurativa.

Mechanism of Action: A Potent IL-17A Ligand Trap

Izokibep is an 18.6 kDa protein therapeutic composed of two IL-17A-specific Affibody® domains flanking a central albumin-binding domain.^{[1][2][3]} This unique "ligand trap" design allows izokibep to bind with high affinity to both subunits of the IL-17A homodimer, effectively neutralizing its activity and preventing it from binding to its receptor, IL-17R.^{[1][2]} The inhibition of the IL-17A signaling pathway subsequently blocks the downstream production of pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL1 (KC in mice), which are key drivers of inflammation and tissue damage in various autoimmune diseases.^{[1][2]} The inclusion of the albumin-binding domain is intended to extend the plasma half-life of this small molecule therapeutic.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **AT-035** (Izokibep)

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the superior potency and efficacy of izokibep in comparison to established anti-IL-17A monoclonal antibodies, secukinumab and ixekizumab.

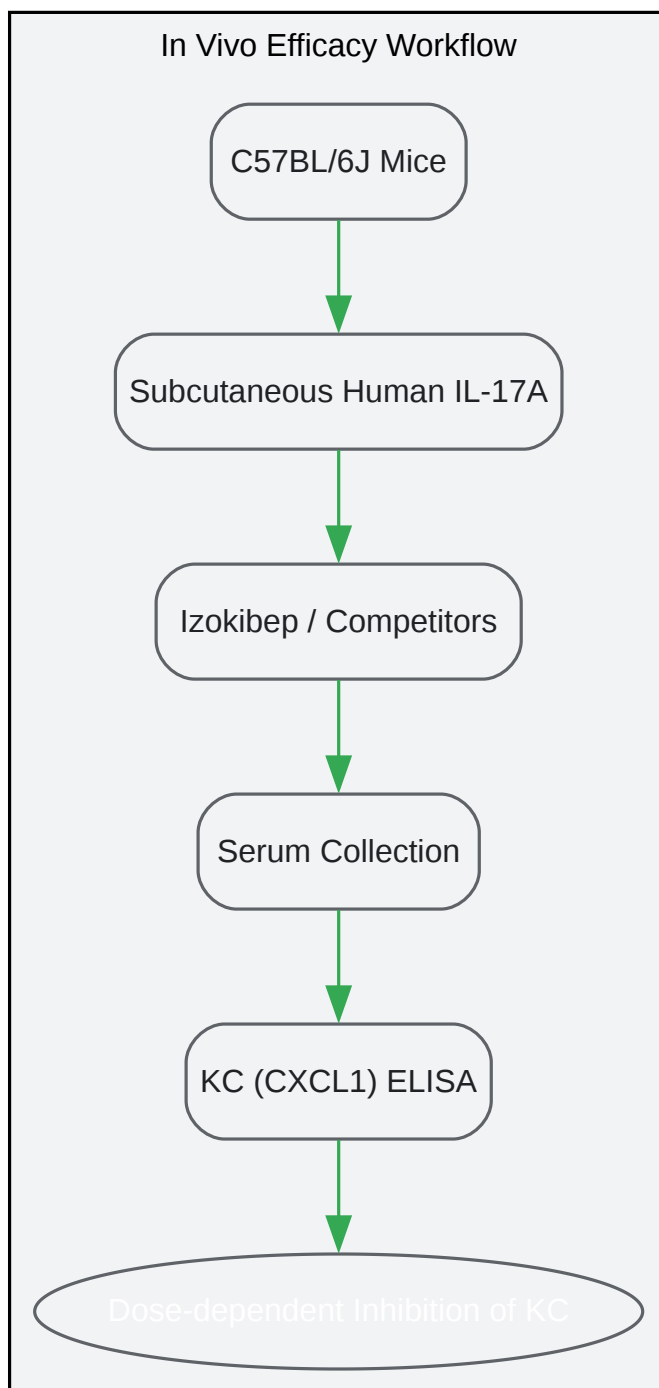
Quantitative Efficacy Data

Assay	Molecule	IC50 (ng/mL)	In Vivo Dose for Complete Inhibition (mg/kg)	Relative Efficacy (vs. Secukinuma b)	Relative Efficacy (vs. Ixekezumab)
In Vitro NHDF Cell Assay	Izokibep	0.4[1][2]	-	~103x	~9x
	Ixekezumab	3.5[1][2]	-	~12x	-
	Secukinumab	41[1][2]	-	-	-
In Vivo Murine KC Model	Izokibep	-	0.1[1]	~50x	~30x
	Ixekezumab	-	3[1]	~1.7x	-
	Secukinumab	-	5[1]	-	-

Experimental Protocols

- Objective: To determine the in vitro potency of izokibep in inhibiting IL-17A-induced pro-inflammatory cytokine production.
- Methodology:
 - Normal Human Dermal Fibroblasts (NHDFs) were stimulated with 64 pM of IL-17A and 10 fM of IL-1 β .
 - The stimulated cells were treated with increasing concentrations of izokibep, secukinumab, or ixekizumab.
 - The production of Interleukin-6 (IL-6) was measured to assess the level of inhibition.

- IC50 values, the concentration of the inhibitor required to reduce the IL-6 production by 50%, were calculated.[\[1\]](#)[\[2\]](#)
- Objective: To evaluate the in vivo efficacy of izokibep in a proof-of-mechanism mouse model.
- Methodology:
 - C57BL/6J mice were used for the study (n=6 animals per compound and dose level).
 - Human IL-17A was administered subcutaneously to the mice to induce the secretion of Keratinocyte Chemoattractant (KC), the murine ortholog of human CXCL1.
 - Izokibep, secukinumab, or ixekizumab were administered to different groups of mice.
 - The concentration of KC in the serum was quantified using an ELISA kit.
 - The dose-dependent inhibition of KC secretion was determined for each compound.[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the Murine KC Model

Preclinical Safety and Toxicology

A comprehensive toxicology program was conducted for izokibep in cynomolgus monkeys, identified as the most relevant species due to the cross-reactivity of izokibep with cynomolgus monkey IL-17A.[1]

Quantitative Toxicology Data

Study Duration	Route of Administration	Dose Levels (mg/kg/week)	No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/week)
28-Day	Intravenous	Not Specified	40
13-Week	Subcutaneous	Not Specified	20
26-Week	Subcutaneous	10, 20, 40[1]	20[1]

Toxicology Study Protocols

- Objective: To assess the long-term safety and tolerability of izokibep.
- Methodology:
 - Cynomolgus monkeys were administered izokibep via weekly subcutaneous injections for 26 weeks.
 - Three dose groups were included: 10, 20, and 40 mg/kg/week.
 - A comprehensive set of safety parameters were monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.
 - The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[1]
- Key Findings: Izokibep was generally well-tolerated. The NOAEL was established at 20 mg/kg/week. At the 40 mg/kg/week dose, the formation of a local abscess and systemic sequelae were observed in one female animal, which was considered an adverse event.[1]

Safety pharmacology studies were integrated into the nonclinical toxicology program in cynomolgus monkeys. These assessments revealed no adverse effects of izokibep on the central nervous, cardiovascular, or respiratory systems.[1]

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical animal studies are not extensively reported in the reviewed literature, the design of izokibep with an albumin-binding domain is explicitly stated to improve its pharmacokinetic properties.[5] This feature is intended to extend the in vivo half-life of the small molecule, allowing for less frequent dosing. The clinical development program for izokibep has characterized its pharmacokinetic profile in humans.[1]

Conclusion

The preclinical data for **AT-035** (izokibep) in animal models demonstrates a promising efficacy and safety profile. Its potent and selective inhibition of IL-17A, coupled with a favorable toxicology profile in a relevant non-human primate species, provided a strong rationale for its advancement into clinical trials. The in vivo studies confirmed its superior efficacy compared to existing monoclonal antibody therapies on a weight-for-weight basis. These findings underscore the potential of izokibep as a differentiated therapeutic option for patients with IL-17A-driven inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACELYRIN Announces Positive Phase 3 Izokibep Results in Hidradenitis Suppurativa to be Presented at EADV 2024 [synapse.patsnap.com]
- To cite this document: BenchChem. [Preclinical Profile of AT-035 (Izokibep): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#preclinical-research-on-at-035-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com